An In-depth Technical Guide to (Thr17)-c-Jun (11-23) Peptide: Structure, Synthesis, and Biological Context
An In-depth Technical Guide to (Thr17)-c-Jun (11-23) Peptide: Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (Thr17)-c-Jun (11-23) peptide is a synthetic fragment of the human c-Jun protein, a key component of the activator protein-1 (AP-1) transcription factor complex. The native c-Jun protein is a critical regulator of gene expression involved in cellular processes such as proliferation, apoptosis, and transformation.[1][2] Its activity is modulated by post-translational modifications, most notably phosphorylation by c-Jun N-terminal kinases (JNKs) at serine and threonine residues located in its transactivation domain.[1][3]
The specified peptide, with the sequence Asp-Asp-Ala-Leu-Asn-Ala-Thr-Phe-Leu-Pro-Ser-Glu-Gly, corresponds to amino acids 11-23 of c-Jun, with a threonine residue at position 17. It is important to note that Threonine 17 is not one of the known physiological phosphorylation sites of c-Jun, which are primarily Ser63, Ser73, Thr91, and Thr93.[1] This suggests that the (Thr17)-c-Jun (11-23) peptide is likely a tool compound designed for specific research applications, potentially as a substrate, inhibitor, or probe to investigate kinase-substrate interactions or to modulate the JNK signaling pathway.
This technical guide provides a comprehensive overview of the (Thr17)-c-Jun (11-23) peptide, including its sequence and physicochemical properties, a detailed protocol for its chemical synthesis and characterization, and its biological context within the JNK signaling pathway.
Peptide Data
| Property | Value |
| Sequence | Asp-Asp-Ala-Leu-Asn-Ala-Thr-Phe-Leu-Pro-Ser-Glu-Gly |
| Amino Acid Composition | D2, A2, L2, N1, T1, F1, P1, S1, E1, G1 |
| Molecular Formula | C58H88N14O23 |
| Molecular Weight | 1349.40 g/mol |
| Phosphorylation Site | Threonine-17 |
Note: As of the last update, specific experimental biophysical data such as 3D structure coordinates, NMR chemical shifts, or circular dichroism spectra for the (Thr17)-c-Jun (11-23) peptide are not publicly available. The data presented here are based on its primary sequence.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of (Thr17)-c-Jun (11-23)
This protocol outlines a representative method for the synthesis of (Thr17)-c-Jun (11-23) using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. The synthesis of phosphopeptides can be achieved by incorporating a protected phosphoamino acid during the synthesis.[4][5][6]
Materials:
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Fmoc-Gly-Wang resin
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Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Glu(OtBu)-OH)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
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Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
Procedure:
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Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, from C-terminus to N-terminus. For the phosphorylated threonine, use Fmoc-Thr(PO(OBzl)OH)-OH.
-
Final Deprotection: After coupling the final amino acid (Asp), perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
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Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Characterization:
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Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
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Biophysical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can be employed to determine the three-dimensional structure and dynamics of the peptide in solution.[7][8]
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) containing 10% D2O. The concentration should be in the range of 1-5 mM.
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Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
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Data Analysis: Assign the proton and heteronuclear resonances. Use the NOE-derived distance restraints to calculate a family of 3D structures.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is used to analyze the secondary structure of the peptide.[9][10]
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of approximately 0.1 mg/mL.
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Data Acquisition: Record the CD spectrum in the far-UV region (190-250 nm) using a spectropolarimeter.
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Data Analysis: Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil content.
Signaling Pathways and Workflows
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase (SAPK) cascade. It is activated by a variety of stimuli, including inflammatory cytokines, growth factors, and environmental stress.[11][12] The core of the pathway is a three-tiered kinase cascade consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (JNK). Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, to regulate gene expression and cellular responses.[3]
Experimental Workflow for Peptide Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a synthetic peptide like (Thr17)-c-Jun (11-23).
Conclusion
The (Thr17)-c-Jun (11-23) peptide represents a valuable tool for investigating the intricacies of the JNK signaling pathway and the molecular recognition events that govern protein phosphorylation. While specific structural and biophysical data for this peptide are not yet available, this guide provides a solid foundation for its synthesis and characterization based on established methodologies. The provided diagrams offer a clear visualization of its biological context and a logical workflow for its experimental investigation. Further research on this and similar peptides will undoubtedly contribute to a deeper understanding of cellular signaling and may pave the way for the development of novel therapeutic agents targeting diseases associated with dysregulated JNK signaling.
References
- 1. Transcription factor Jun - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR resonance assignments of the catalytic domain of human serine/threonine phosphatase calcineurin in unligated and PVIVIT-peptide-bound states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analyses of circular dichroism spectra of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
